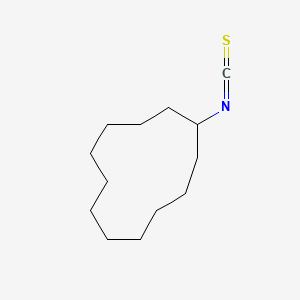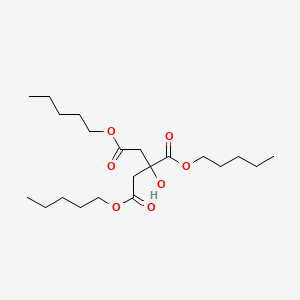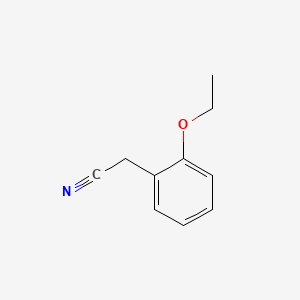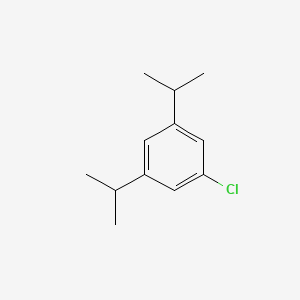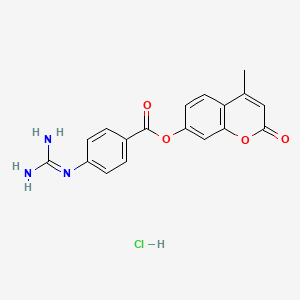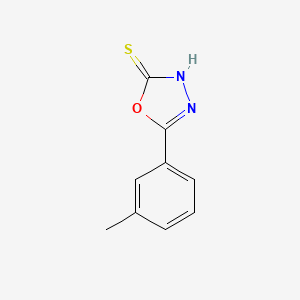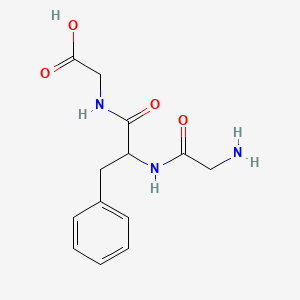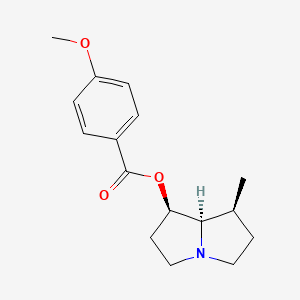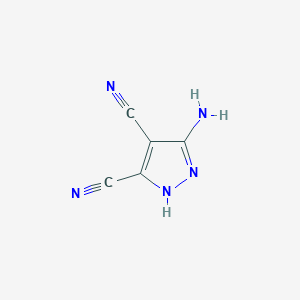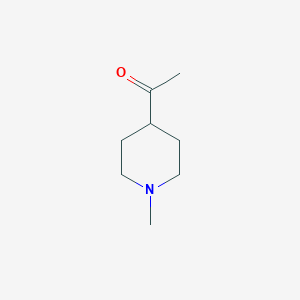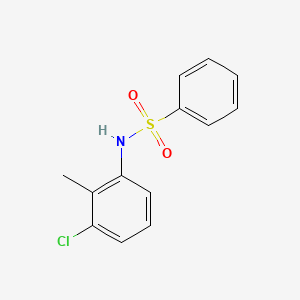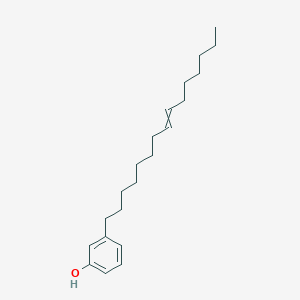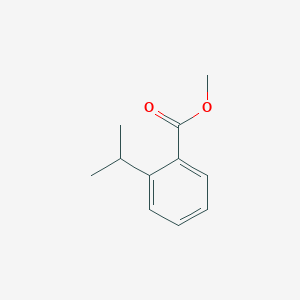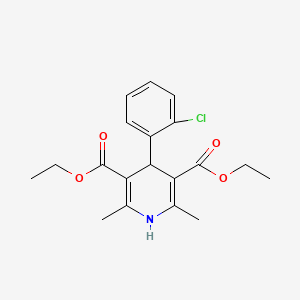
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
説明
This compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities . The presence of the dihydropyridine nucleus and the chlorophenyl group might suggest potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound might undergo various chemical reactions. For instance, dihydropyridines are known to participate in redox reactions and can act as ligands in metal complexation .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. These properties could be predicted using computational methods or determined experimentally .科学的研究の応用
Chemical Synthesis and Structural Analysis
1,4-Dihydropyridine derivatives are synthesized through various chemical reactions, including one-pot multicomponent condensations. These reactions often involve aromatic aldehydes, ethyl acetoacetate, and ammonia, resulting in a variety of derivatives characterized by single-crystal X-ray diffraction (R. Shashi, N. L. Prasad, & N. S. Begum, 2020). The structural analysis of these compounds reveals insights into their self-assembly and non-covalent interactions, which significantly affect their chemical properties and potential applications.
Biological Activities and Potential Applications
1,4-Dihydropyridine derivatives exhibit a range of biological activities, including anticonvulsant and sedative effects. Compounds like Diethyl-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate have been studied for their in vivo activities using various models, demonstrating significant biological effects (A. Samaunnisa, Riazuddin Mohammed, C. Venkataramana, & V. Madhavan, 2014). These activities suggest their potential utility in developing therapeutic agents.
Analytical and Process-Related Studies
Analytical methods, such as validated RP-HPLC, are developed for the estimation of impurities in 1,4-dihydropyridine derivatives, ensuring the purity and quality of these compounds for further application. Such studies are crucial for the pharmaceutical industry, particularly in the quality control of drug formulations (P. Patil, V. Kasture, & K. Prakash, 2015).
Photochemical Properties
The photooxidation of 1,4-dihydropyridines to their corresponding pyridines under specific conditions is an area of interest. This transformation is influenced by various factors, including substituents and reaction mediums, showcasing the versatility of these compounds in chemical reactions (O. Mitsunobu, Shozo Matsumoto, M. Wada, & Hiroaki Masuda, 1972).
将来の方向性
特性
IUPAC Name |
diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAADEKEJNBOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301431 | |
| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
34148-67-9 | |
| Record name | NSC143354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



